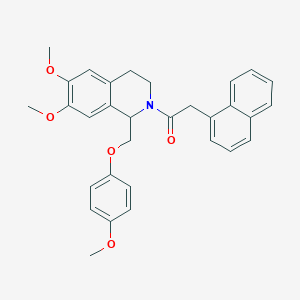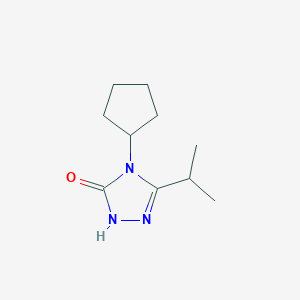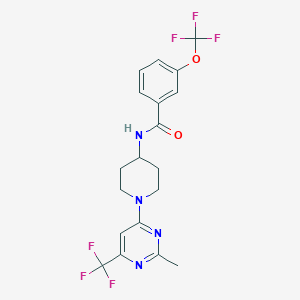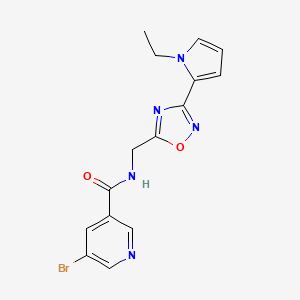
5-bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a synthetic compound characterized by its bromo-substituted nicotinamide structure, coupled with a complex heterocyclic moiety. This unique amalgamation of structural elements imbues the compound with intriguing chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically begins with the functionalization of a nicotinamide derivative. The bromination process is performed under controlled conditions, using reagents like N-bromosuccinimide (NBS). The subsequent coupling with 1-ethyl-1H-pyrrole involves a condensation reaction facilitated by suitable catalysts.
The construction of the 1,2,4-oxadiazole ring is achieved through a cyclization reaction, involving the use of hydrazine derivatives and appropriate dehydrating agents. The final step includes linking the 1-ethyl-1H-pyrrole moiety with the nicotinamide backbone, performed under conditions that ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve the scaling-up of the aforementioned synthetic routes. Key considerations include the optimization of reaction conditions to enhance yield, the use of automated synthesis equipment, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: : It can be reduced using standard reducing agents, converting certain functional groups to their corresponding reduced forms.
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide, with reactions performed under controlled temperature and pH conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride are used, typically in inert atmospheres to prevent unwanted side reactions.
Substitution: : Nucleophiles like amines and thiols, under the influence of catalysts, can replace the bromine atom in the molecule.
Major Products Formed: The products of these reactions are diverse, depending on the nature of the substituents and the conditions employed. For instance, nucleophilic substitution can yield derivatives with varying functional groups, broadening the compound's chemical versatility.
Wissenschaftliche Forschungsanwendungen
The compound's unique structure enables its application across various scientific fields:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: : Explored as a lead compound in drug discovery, with potential therapeutic applications owing to its modulatory effects on biological pathways.
Industry: : Incorporated into materials science for the development of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism involves the modulation of biochemical pathways, potentially leading to therapeutic effects. The exact molecular interactions can be elucidated through techniques like molecular docking and structure-activity relationship (SAR) studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
5-Bromo-2-methyl-3-nitropyridine
5-Bromo-3-pyridyl-1H-pyrazole
5-Bromo-1H-indazole-3-carboxamide
Uniqueness: While these compounds share similar structural elements, 5-Bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide stands out due to its specific arrangement of the pyrrole and oxadiazole moieties. This distinct configuration potentially imparts unique biological and chemical properties, making it a compound of significant interest in various research domains.
Conclusion
The exploration of this compound reveals a compound of intriguing complexity, with versatile applications spanning chemistry, biology, medicine, and industry. Understanding its synthesis, reactivity, and applications offers valuable insights into its potential as a research tool and therapeutic agent.
Eigenschaften
IUPAC Name |
5-bromo-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c1-2-21-5-3-4-12(21)14-19-13(23-20-14)9-18-15(22)10-6-11(16)8-17-7-10/h3-8H,2,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQVRNIJQPZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
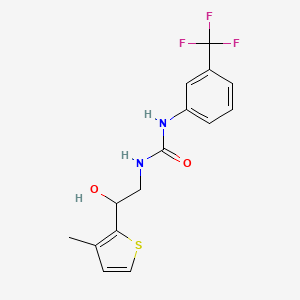
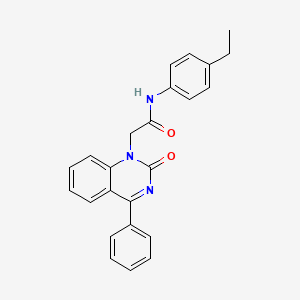
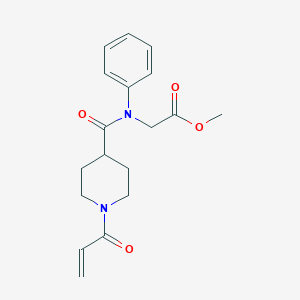
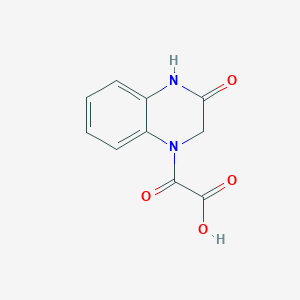
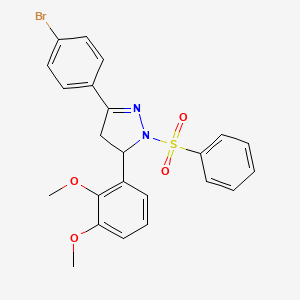
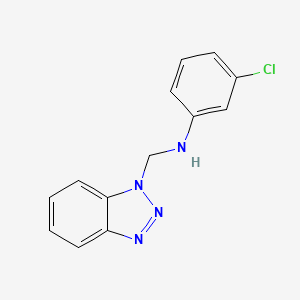
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2901240.png)

![3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2901242.png)
![1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2901244.png)
